molecular formula C19H21N3O4S B13366567 [2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 474298-84-5

[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13366567
CAS No.: 474298-84-5
M. Wt: 387.5 g/mol
InChI Key: XJSYQORAEHZSQX-UHFFFAOYSA-N
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Description

2-((4-Morpholinophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a morpholine ring, a phenyl group, and a nicotinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Morpholinophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves a multi-step process:

    Formation of the Morpholinophenyl Intermediate: This step involves the reaction of 4-chloronitrobenzene with morpholine under basic conditions to form 4-(morpholin-4-yl)nitrobenzene.

    Reduction of Nitro Group: The nitro group in 4-(morpholin-4-yl)nitrobenzene is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-(morpholin-4-yl)aniline.

    Coupling with Nicotinic Acid Derivative: The 4-(morpholin-4-yl)aniline is then coupled with a nicotinic acid derivative, such as 2-(methylthio)nicotinic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Morpholinophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-((4-Morpholinophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-Morpholinophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenyl group can interact with the active site of enzymes, inhibiting their activity. The nicotinate ester moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone: This compound also contains a morpholine ring and a phenyl group, but differs in its overall structure and functional groups.

    4-(Morpholin-4-yl)aniline: This compound is a simpler analog, lacking the nicotinate ester moiety.

Uniqueness

2-((4-Morpholinophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of a morpholine ring, phenyl group, and nicotinate ester. This combination imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

CAS No.

474298-84-5

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

[2-(4-morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C19H21N3O4S/c1-27-18-16(3-2-8-20-18)19(24)26-13-17(23)21-14-4-6-15(7-5-14)22-9-11-25-12-10-22/h2-8H,9-13H2,1H3,(H,21,23)

InChI Key

XJSYQORAEHZSQX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3

solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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